2-(Oxazol-4-yl)phenol
Overview
Description
2-(Oxazol-4-yl)phenol is a heterocyclic compound that features an oxazole ring fused to a phenol group. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, imparts unique chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxazol-4-yl)phenol typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, and the resulting oxazoline can be oxidized to the corresponding oxazole using reagents like manganese dioxide (MnO₂) under flow conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and safety of the process. For example, manganese dioxide can be packed into a column and used as a heterogeneous reagent, minimizing the risk of blockages and improving product purity .
Chemical Reactions Analysis
Types of Reactions
2-(Oxazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form more complex structures.
Reduction: The phenol group can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogens, nitrating agents, and sulfonating agents are typical reagents.
Major Products
Oxidation: Formation of more complex oxazole derivatives.
Reduction: Formation of 2-(Oxazol-4-yl)cyclohexanol.
Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
2-(Oxazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its biological activity.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Oxazol-4-yl)phenol involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, influencing biological pathways. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]oxazol-2-yl)phenol
- 2-(Isoxazol-4-yl)phenol
- 2-(Thiazol-4-yl)phenol
Uniqueness
2-(Oxazol-4-yl)phenol is unique due to its specific combination of an oxazole ring and a phenol group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and reactivity patterns, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1,3-oxazol-4-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-4-2-1-3-7(9)8-5-12-6-10-8/h1-6,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWISGKXKSCBIJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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